4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

Overview

Description

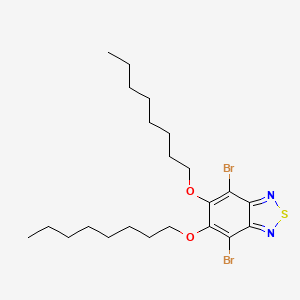

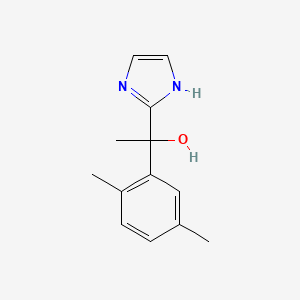

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a chemical compound with the CAS Number: 1192352-08-1. It has a molecular weight of 550.4 and its linear formula is C22H34Br2N2O2S .

Synthesis Analysis

The synthesis of 4,7-dibromo-5,6-bis(octyloxy)benzo-[c][1,2,5]-thiadiazole involves two stages. In the first stage, the compound is combined with tetrakis(triphenylphosphine) palladium (0) and potassium carbonate in tetrahydrofuran and water at 50℃ for 0.25h in an inert atmosphere. In the second stage, (4-{bis[4-(octyloxy)phenyl]amino}phenyl)boronic acid is added in tetrahydrofuran and water at 60℃ for 6h in an inert atmosphere .Molecular Structure Analysis

The molecular structure of this compound has been studied using scanning tunneling microscopy (STM). The self-assembly of the compound on a highly oriented graphite (HOPG) surface was found to be solvent-dependent .Physical and Chemical Properties Analysis

The compound is a solid at room temperature. The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .Scientific Research Applications

Electrochromic Materials and Devices

- Optical and Electrochemical Properties : Studies have shown that derivatives of benzothiadiazole, including 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, possess significant electrochemical and optical properties. These properties make them suitable for applications in electrochromic materials and devices, especially in polymers designed for electrochromic applications (Xu et al., 2018).

Photovoltaic Applications

- Solar Cell Efficiency : Incorporation of benzothiadiazole units into copolymers can enhance their photovoltaic properties. These materials have been investigated for their potential in improving the efficiency of solar cells, especially in bulk heterojunction solar cells (Ding et al., 2012).

Organic Light-Emitting Diodes (OLEDs)

- Enhanced Fluorescence and Electron Affinities : Studies indicate that derivatives of 4,7-dibromo-2,1,3-benzothiadiazole exhibit high fluorescent quantum yields and high electron affinities, which are crucial properties for testing in OLEDs. These properties are significant for the development of efficient and durable OLEDs (Neto et al., 2005).

Optoelectronic Devices

- Flexible and Fluorescent Single Crystals : The use of 4,7-dibromo-2,1,3-benzothiadiazole in the synthesis of organic single crystals demonstrates unique properties such as elastic bending flexibility and crystalline-state fluorescence. These characteristics are essential for the development of high-performance optoelectronic devices (Hayashi et al., 2017).

Molecular Self-Assembly

- Solvent-Dependent Self-Assembly : Research has explored the solvent effect on the self-assembly of 4,7-dibromo-5,6-bis(octyloxy)benzo[c][1,2,5] thiadiazole, indicating solvent-dependent assembly patterns. This aspect is vital for understanding and controlling molecular self-assembly in nanotechnology applications (Zha et al., 2013).

Biomedical Applications

- Label-Free DNA Microarrays : The synthesis of cationic, water-soluble conjugated polymers incorporating 4,7-dibromo-2,1,3-benzothiadiazole has been utilized in the development of label-free DNA microarrays. This application demonstrates the potential of these materials in biomedical research and diagnostics (Liu & Bazan, 2006).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that the compound can form different patterns on a graphite surface depending on the solvent used, suggesting that its interactions with targets could be solvent-dependent .

Action Environment

The action of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is influenced by environmental factors such as the solvent in which it is dissolved . For instance, the compound forms different patterns on a graphite surface when dissolved in 1-phenyloctane compared to 1-octanoic acid . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors.

Properties

IUPAC Name |

4,7-dibromo-5,6-dioctoxy-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34Br2N2O2S/c1-3-5-7-9-11-13-15-27-21-17(23)19-20(26-29-25-19)18(24)22(21)28-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCVJZVDAAWTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736837 | |

| Record name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192352-08-1 | |

| Record name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

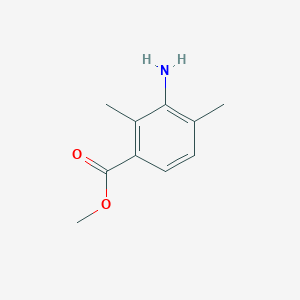

![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1530467.png)

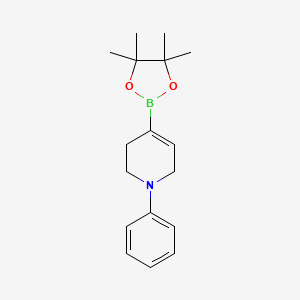

![4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1530475.png)

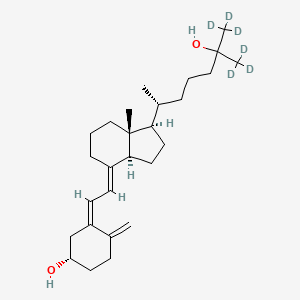

![10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B1530479.png)

![Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate](/img/structure/B1530483.png)

![[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester](/img/structure/B1530484.png)